Home > Products > Screening Compounds P120291 > Mal-PEG1-Val-Cit-PAB-PNP
Mal-PEG1-Val-Cit-PAB-PNP -

Mal-PEG1-Val-Cit-PAB-PNP

Catalog Number: EVT-8257020
CAS Number:
Molecular Formula: C34H41N7O12
Molecular Weight: 739.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG1-Val-Cit-PAB-PNP is a specialized chemical compound primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its cleavable nature, allowing for the targeted release of cytotoxic drugs within specific cells, particularly cancer cells. The structure incorporates several functional groups that enhance its efficacy and specificity in drug delivery applications.

Source: The compound is synthesized through organic chemistry methods and is commercially available from various suppliers, including MedChemExpress and BroadPharm .

Classification: Mal-PEG1-Val-Cit-PAB-PNP falls under the category of bioconjugates and linkers used in pharmaceutical chemistry, specifically in the development of targeted therapies for cancer treatment. It is classified as a cleavable linker due to its ability to release therapeutic agents upon enzymatic cleavage.

Synthesis Analysis

Methods

The synthesis of Mal-PEG1-Val-Cit-PAB-PNP involves multiple steps:

  1. Preparation of the Maleimide Group: The maleimide moiety is synthesized to facilitate conjugation with thiol-containing molecules.
  2. PEGylation: A polyethylene glycol (PEG) chain is introduced to improve solubility and biocompatibility.
  3. Incorporation of Valine-Citrulline Dipeptide: This dipeptide serves as a cleavable linker, specifically designed to be hydrolyzed by cathepsin B, an enzyme present in lysosomes.
  4. Addition of Para-Aminobenzyloxycarbonyl Group: This group aids in the stabilization of the drug payload until it reaches the target site.
  5. Attachment of p-Nitrophenyl Group: The p-nitrophenyl group enhances the compound's reactivity and stability .

Technical Details

The industrial production typically employs batch processing or continuous flow synthesis methods to ensure high yield and purity. Purification techniques such as chromatography are also utilized to isolate the final product effectively .

Molecular Structure Analysis

Structure

Mal-PEG1-Val-Cit-PAB-PNP has a complex molecular structure characterized by:

  • Molecular Formula: C34H41N7O12
  • Molecular Weight: 739.74 g/mol
  • CAS Number: 2249935-92-8

The structure includes a maleimide group, a PEG chain, a valine-citrulline dipeptide, a para-aminobenzyloxycarbonyl spacer, and a p-nitrophenyl group .

Data

The compound exhibits a high purity level, typically ≥95%, which is crucial for its effectiveness in research and clinical applications .

Chemical Reactions Analysis

Reactions

Mal-PEG1-Val-Cit-PAB-PNP participates in several significant chemical reactions:

  1. Cleavage Reactions: The valine-citrulline linker is cleaved by cathepsin B under lysosomal conditions, releasing the cytotoxic drug payload specifically within target cells.
  2. Click Chemistry Reactions: The maleimide group can react with thiol-containing compounds, facilitating bioconjugation processes essential for drug delivery systems.

Technical Details

The cleavage reaction occurs under physiological conditions typical of lysosomes, while click chemistry reactions are conducted at mild temperatures without the need for additional catalysts .

Mechanism of Action

The mechanism of action for Mal-PEG1-Val-Cit-PAB-PNP involves several key steps:

  1. Targeting: The compound is conjugated to an antibody that specifically targets cancer cell antigens.
  2. Internalization: Upon binding to the target cell, the antibody-drug conjugate is internalized via endocytosis.
  3. Cleavage: Inside the lysosome, cathepsin B cleaves the valine-citrulline linker.
  4. Drug Release: The released cytotoxic drug exerts its effects on the cancer cell, leading to apoptosis or cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in aqueous solutions due to the PEG component.

Chemical Properties

Applications

Mal-PEG1-Val-Cit-PAB-PNP has diverse applications in scientific research and medicine:

  • Antibody-Drug Conjugates Development: Integral in creating targeted therapies for cancer treatment by linking cytotoxic drugs to antibodies.
  • Bioconjugation Techniques: Utilized in click chemistry for labeling and studying biological processes.
  • Targeted Drug Delivery Systems: Enhances the precision of drug delivery mechanisms, minimizing systemic toxicity while maximizing therapeutic efficacy .
Introduction to Antibody-Drug Conjugates and the Role of Mal-PEG1-Val-Cit-PAB-PNP in Targeted Therapy

Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals engineered to selectively deliver cytotoxic agents to cancer cells. These complex molecules comprise three elements: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a specialized chemical linker that covalently bonds these components. The linker's stability during systemic circulation and its ability to release the payload specifically within tumor cells are critical determinants of ADC efficacy and safety. Mal-PEG1-Val-Cit-PAB-PNP (CAS 2249935-92-8) exemplifies an advanced cleavable peptide linker widely employed in ADC design. Its molecular architecture integrates four functional domains: a maleimide (Mal) group for antibody attachment, a polyethylene glycol (PEG) spacer for enhanced solubility, a valine-citrulline (Val-Cit) dipeptide substrate for protease cleavage, a para-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) ester for payload conjugation [1] [4] [7]. This linker addresses historical challenges in ADC development by balancing plasma stability with tumor-specific payload release, thereby widening the therapeutic index of cytotoxic agents [3] [9].

Historical Evolution of Antibody-Drug Conjugate Linker Technologies

The development of ADC linkers has evolved through iterative innovations aimed at resolving fundamental limitations of early technologies. Three distinct generations mark this progression:

First-Generation Hydrazone and Disulfide Linkers

Initial ADC designs (1990s–2000s) utilized acid-labile hydrazone linkers (e.g., in gemtuzumab ozogamicin) or reduction-sensitive disulfide bonds. These linkers demonstrated in vivo instability due to premature cleavage in systemic circulation. Hydrazone linkers underwent hydrolysis at physiological pH (7.4), while disulfide bonds were susceptible to plasma thiols. This instability led to off-target payload release, causing severe toxicities such as hepatotoxicity. The withdrawal of gemtuzumab ozogamicin in 2010 underscored the critical need for improved linker stability [3] [9].

Peptide-Based Cleavable Linkers

Second-generation ADCs introduced protease-sensitive dipeptide linkers, leveraging the overexpression of lysosomal proteases (e.g., cathepsin B) in tumor cells. Valine-Citrulline (Val-Cit) emerged as a gold-standard substrate due to its:

  • High selectivity for cathepsin B-mediated hydrolysis
  • Enhanced plasma stability compared to hydrazones
  • Efficient intracellular payload release post-internalization

Brentuximab vedotin (approved 2011) validated this approach, utilizing a maleimide-caproyl-Val-Cit-PAB linker conjugated to monomethyl auristatin E. Its clinical success catalyzed widespread adoption of Val-Cit-based platforms [3] [9] [10].

Optimized Peptide Analogues and Polyethylene Glycol Integration

Recent innovations (2015–present) focus on refining peptide specificity and modulating physicochemical properties:

  • Cyclobutane-1,1-dicarboxamide-citrulline (cBu-Cit) linkers were engineered for exclusive cathepsin B recognition, minimizing cleavage by cathepsins L/K expressed in healthy tissues [3].
  • Polyethylene glycol (PEG) incorporation addressed hydrophobicity-driven aggregation—a limitation of traditional Val-Cit-PAB linkers. Mal-PEG1-Val-Cit-PAB-PNP integrates a short PEG unit (PEG1) to:
  • Increase aqueous solubility
  • Reduce nonspecific cellular uptake
  • Improve pharmacokinetic profiles [8].

Table 1: Evolution of Antibody-Drug Conjugate Linker Technologies

GenerationLinker TypeRepresentative ExamplesKey AdvantagesLimitations
FirstAcid-labile hydrazoneGemtuzumab ozogamicinSimple synthesisPremature cleavage in plasma; off-target toxicity
SecondDipeptide (Val-Cit)Brentuximab vedotinCathepsin B-specific release; plasma stabilitySusceptibility to carboxylesterases; aggregation
ThirdPEGylated dipeptideMal-PEG1-Val-Cit-PAB-PNPEnhanced solubility; reduced aggregationNeutrophil elastase sensitivity

Critical Design Principles for Cleavable Linkers in Antibody-Drug Conjugate Development

Mal-PEG1-Val-Cit-PAB-PNP embodies four molecular design principles essential for effective cleavable linkers:

Protease-Specific Cleavage Trigger

The Val-Cit dipeptide serves as a substrate for cathepsin B—a lysosomal cysteine protease overexpressed in malignant cells. Upon ADC internalization and lysosomal trafficking, cathepsin B hydrolyzes the amide bond between Val and Cit, initiating a payload release cascade. Key attributes include:

  • High catalytic efficiency (kcat/KM ≈ 104 M−1s−1) for rapid intracellular activation [10]
  • Tumor selectivity due to acidic lysosomal pH optima (pH 4.5–5.5) and compartmentalized enzyme activity
  • Species-dependent stability limitations: Susceptible to carboxylesterase 1C (Ces1C) in rodent plasma, complicating preclinical toxicology studies [10].

Self-Immolative Spacer System

The para-aminobenzyl alcohol (PAB) spacer bridges the Val-Cit dipeptide and the payload. Post-cleavage, PAB undergoes spontaneous 1,6-elimination, releasing the unmodified cytotoxic drug. This mechanism:

  • Eliminates the need for direct enzyme-payload interaction
  • Ensures quantitative release of native payload (e.g., auristatins, camptothecins)
  • Prevents steric hindrance from residual linker fragments [4] [6].

Controlled Antibody and Payload Conjugation Sites

Mal-PEG1-Val-Cit-PAB-PNP features two distinct conjugation handles:

  • Maleimide (Mal): Reacts with cysteine thiols (-SH) on antibodies at pH 6.5–7.5, forming stable thioether bonds. This enables site-specific conjugation to engineered interchain cysteines [2] [7].
  • p-Nitrophenyl (PNP) ester: Undergoes nucleophilic substitution with primary amines (-NH2) on payloads, generating stable amide bonds. PNP acts as a "good leaving group," facilitating high-yield conjugation under mild conditions [1] [7].

Physicochemical Modulator

The ethylene glycol unit (PEG1) serves as a polarity modulator that:

  • Increases hydrophilicity (cLogP reduction by 1.5–2 units vs. non-PEGylated analogues)
  • Disrupts hydrophobic interactions driving ADC aggregation
  • Improves systemic exposure by reducing nonspecific tissue binding [8].

Table 2: Structural and Functional Features of Mal-PEG1-Val-Cit-PAB-PNP

Structural SegmentChemical FunctionBiological Role
Maleimide (Mal)Thiol-reactive handleCovalent antibody conjugation via cysteine residues
Ethylene glycol (PEG1)Hydrophilicity enhancerReduces aggregation; improves solubility and PK
Valine-Citrulline (Val-Cit)Cathepsin B substrateLysosome-specific cleavage trigger
para-Aminobenzyl (PAB)Self-immolative spacerSpontaneous decomposition post-cleavage; payload release
p-Nitrophenyl ester (PNP)Amine-reactive handleStable conjugation to amine-containing payloads

Current Challenges and Innovations

Despite its utility, Mal-PEG1-Val-Cit-PAB-PNP faces limitations driving ongoing research:

  • Human Neutrophil Elastase (HNE) Sensitivity: HNE can hydrolyze Val-Cit linkers extracellularly, releasing payloads that cause neutropenia and thrombocytopenia—dose-limiting toxicities in clinical ADC use [10].
  • Payload-Dependent Optimization: Conjugation efficiency varies with payload hydrophobicity, necessitating case-specific PEG length optimization (e.g., PEG2–PEG4 for highly insoluble payloads) [8].
  • Emerging Alternatives:
  • Legumain-cleavable linkers: Exploit asparaginyl endopeptidase overexpression in tumors [10]
  • Sulfatase-sensitive scaffolds: Enable payload release independent of protease activity [3]
  • Site-specific conjugation technologies: Engineered cysteine residues or enzymatic tags (e.g., formylglycine-generating enzyme) improve homogeneity [9].

These innovations aim to enhance tumor-specific activation while mitigating off-target effects, positioning Mal-PEG1-Val-Cit-PAB-PNP as a foundational template for next-generation ADC development.

Properties

Product Name

Mal-PEG1-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C34H41N7O12

Molecular Weight

739.7 g/mol

InChI

InChI=1S/C34H41N7O12/c1-21(2)30(39-27(42)15-18-51-19-17-40-28(43)13-14-29(40)44)32(46)38-26(4-3-16-36-33(35)47)31(45)37-23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H,37,45)(H,38,46)(H,39,42)(H3,35,36,47)/t26-,30-/m0/s1

InChI Key

PMJNVFJFQFFZRK-YZNIXAGQSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.